molecular formula C9H9ClO2S B094735 2-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 18527-12-3

2-[(4-Chlorophenyl)sulfanyl]propanoic acid

Cat. No.: B094735
CAS No.: 18527-12-3
M. Wt: 216.68 g/mol
InChI Key: NKBXBKKXOZFZPI-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H9ClO2S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl propanoic acid moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 4-chlorothiophenol and 2-bromopropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorothiophenol reacts with 2-bromopropanoic acid in the presence of the base to form the desired product. The reaction is typically conducted in a solvent such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group. Nucleophiles such as amines or alkoxides can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, ethanol or dimethylformamide as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)sulfanyl]propanoic acid can be compared with other similar compounds to highlight its uniqueness:

    2-[(4-Bromophenyl)sulfanyl]propanoic acid: Similar structure but with a bromine atom instead of chlorine. The presence of bromine can affect the compound’s reactivity and biological activity.

    2-[(4-Methylphenyl)sulfanyl]propanoic acid: Contains a methyl group instead of chlorine. The methyl group can influence the compound’s lipophilicity and interaction with biological targets.

    2-[(4-Nitrophenyl)sulfanyl]propanoic acid: Features a nitro group, which can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBXBKKXOZFZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374060
Record name 2-[(4-chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-12-3
Record name 2-[(4-chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18527-12-3
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